

# Oral Administration of Namodenoson in Preclinical Animal Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Namodenoson*

Cat. No.: *B1684119*

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## Introduction

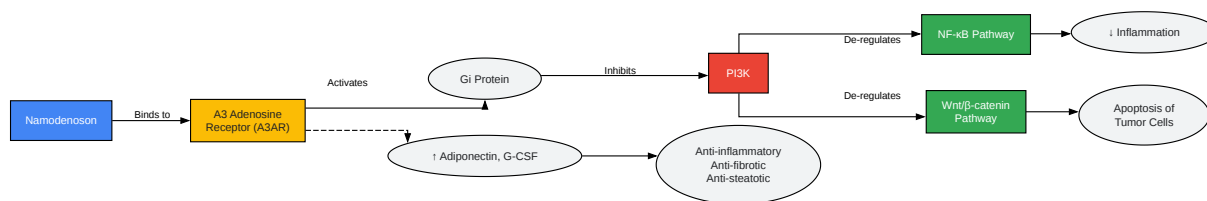
**Namodenoson** (2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyl-uronamide), also known as CF102, is a small molecule, orally bioavailable, and highly selective agonist for the A3 adenosine receptor (A3AR).<sup>[1][2]</sup> This receptor is overexpressed in inflammatory and cancer cells, while its expression in normal cells is low.<sup>[3]</sup> This differential expression provides a therapeutic window for **Namodenoson**, which has demonstrated potent anti-inflammatory, anti-steatotic, anti-fibrotic, and anti-cancer effects in various preclinical models of liver disease, including non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC).<sup>[1][4][5]</sup> These application notes provide detailed protocols for the oral administration of **Namodenoson** in relevant preclinical animal models and summarize the key quantitative outcomes from these studies.

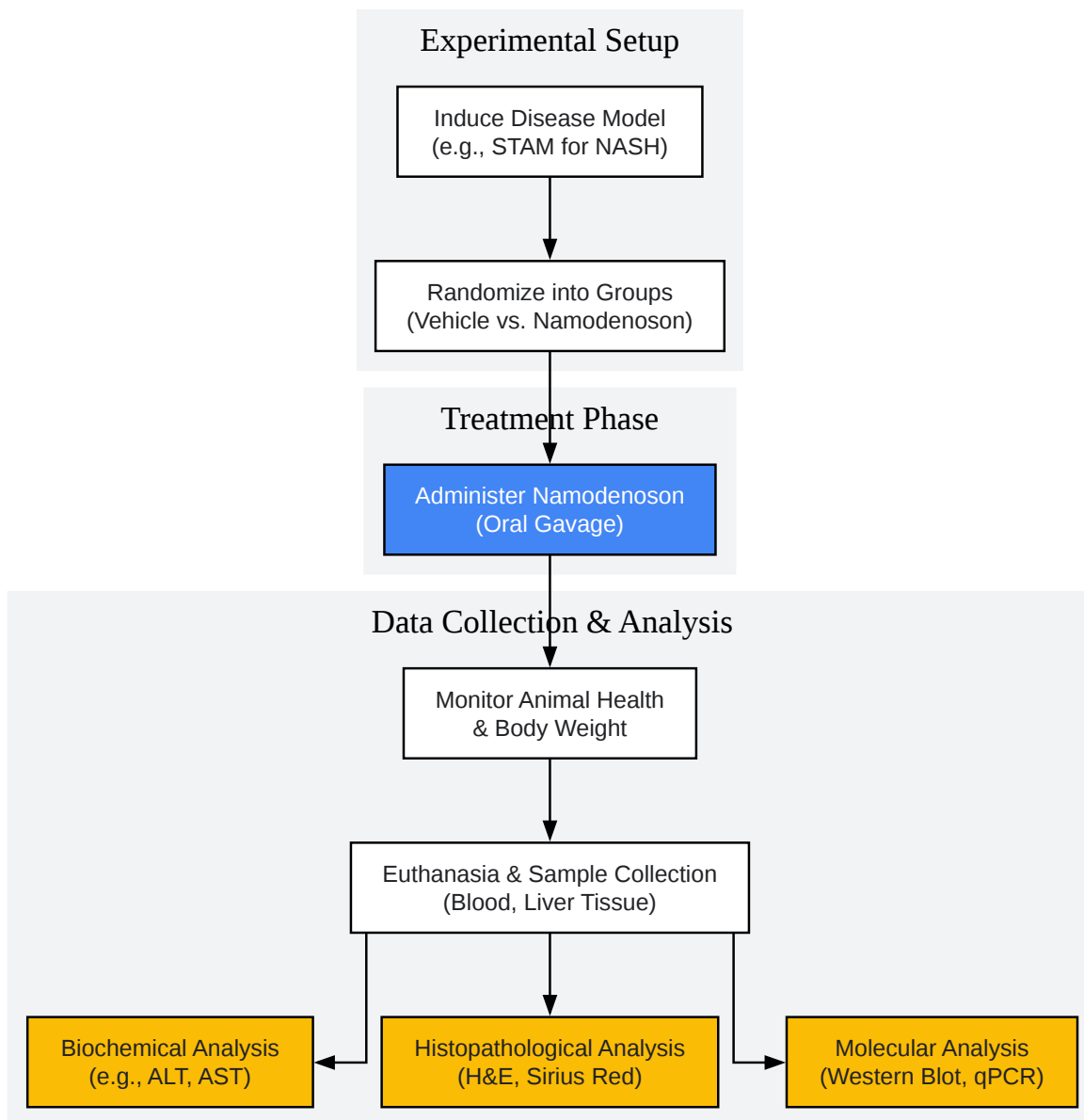
## Mechanism of Action

**Namodenoson** exerts its therapeutic effects by binding to the A3AR, which is a Gi protein-associated receptor.<sup>[4]</sup> Activation of A3AR by **Namodenoson** initiates a signaling cascade that leads to the de-regulation of the Wnt/ $\beta$ -catenin and NF- $\kappa$ B signaling pathways.<sup>[1][5]</sup> This modulation results in the apoptosis of tumor cells and a reduction in inflammation.<sup>[1]</sup> Furthermore, **Namodenoson** has been shown to have protective effects on the liver, mediated

by the induction of positive cytokines such as adiponectin and G-CSF, which contribute to its anti-inflammatory, anti-fibrotic, and anti-steatotic properties.[5]

## Signaling Pathway of Namodenoson





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